molecular formula C13H12ClN3S B1286874 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride CAS No. 69104-73-0

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride

Cat. No.: B1286874
CAS No.: 69104-73-0
M. Wt: 277.77 g/mol
InChI Key: QKUCHIOJLGVHCP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride involves several steps. One common synthetic route starts with the reaction of o-phenylenediamine with carbon disulfide to form 2-mercaptobenzimidazole. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield 2-(1H-benzimidazol-2-ylthio)aniline. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like tin(II) chloride for reduction, and nitrating agents like nitric acid for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and aniline moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride include:

These compounds share the benzimidazole-thio linkage but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S.ClH/c14-9-5-1-4-8-12(9)17-13-15-10-6-2-3-7-11(10)16-13;/h1-8H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUCHIOJLGVHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583279
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69104-73-0
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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